molecular formula C17H25N3O3 B7932167 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B7932167
M. Wt: 319.4 g/mol
InChI Key: WAKQQBAFXIZWOA-HNNXBMFYSA-N
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Description

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an amino acid derivative, and a benzyl ester group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Amino Acid Derivative: The synthesis begins with the preparation of the (S)-2-Amino-3-methyl-butyric acid. This can be achieved through asymmetric synthesis or resolution of racemic mixtures.

    Coupling with Piperazine: The amino acid derivative is then coupled with piperazine under peptide coupling conditions. Common reagents for this step include carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol. This can be achieved using standard esterification reagents such as DCC (dicyclohexylcarbodiimide) or through catalytic methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid methyl ester
  • 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid ethyl ester
  • 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid propyl ester

Uniqueness

What sets 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester apart from similar compounds is its benzyl ester group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

benzyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(2)15(18)16(21)19-8-10-20(11-9-19)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKQQBAFXIZWOA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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